molecular formula C9H7ClN2O B157745 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole CAS No. 1822-94-2

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B157745
CAS RN: 1822-94-2
M. Wt: 194.62 g/mol
InChI Key: XMSYUUPMPGDIOE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole, commonly referred to as CM-PO, is an organic compound belonging to the oxadiazole family. It is a colorless, odorless, liquid compound with a boiling point of 158°C and a melting point of -25°C. It is an important intermediate used in the synthesis of many pharmaceutical agents and is widely used in the laboratory for various studies.

Scientific Research Applications

Novel Synthetic Pathways and Mechanisms

Researchers have explored novel reactions involving 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazoles, yielding interesting synthetic pathways and mechanisms. For instance, the reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN affords trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes, revealing a unique non-reductive decyanation pathway. This process highlights a novel synthetic route leading to decyanated products, a first in terms of a decyanation process, and proposes plausible mechanisms for these transformations (Sağırlı & Dürüst, 2018).

Antibacterial Activity

The antibacterial activity of derivatives synthesized from 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole has been a significant area of research. A study synthesized novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole and investigated their in-vitro antibacterial activity, showing significant activity against various bacteria. The study also explored structure-activity relationships (SARs), providing insights into the compound's potential as an antibacterial agent (Rai et al., 2010).

Anticancer Potential and Apoptosis Induction

The compound and its derivatives have been evaluated for their potential anticancer properties. For example, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as a novel apoptosis inducer through caspase- and cell-based high-throughput screening. This compound demonstrated good activity against several breast and colorectal cancer cell lines and revealed insights into structure-activity relationships crucial for the development of anticancer agents (Zhang et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and may be toxic if inhaled . It is recommended to handle the compound with caution, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSYUUPMPGDIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359502
Record name 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole

CAS RN

1822-94-2
Record name 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole
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Synthesis routes and methods I

Procedure details

A mixture of benzonitrile (26.2 g), hydroxylamine hydrochloride (17.7 g), potassium carbonate (17.6 g) and 70% ethanol (250 ml) was stirred at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolve in acetone (250 ml) and potassium carbonate (19.0 g) was added. This mixture was cooled to 0° C. and chloroacetyl chloride (21.9 ml) was added dropwise. After stirring for 1 hour, the reaction mixture was concentrated. Water was added to the residue, the residual crystals were filtered, washed with water and dissolved in ethyl acetate. This solution was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in xylene (250 ml), and refluxed with separating water. After 2 hours, the solution was concentrated and the remaining crystals were washed with hexane to obtain 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (25.2 g, yield 51%) as pale-yellow crystals. m.p. 38-39° C.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of benzonitrile (26.2 g), hydroxylamine hydrochloride (17.7 g), potassium carbonate (17.6 g) and 70% ethanol (250 ml) was stirred at 80° C. for 2 hours. The reaction mixture was cooled to room temperature, water was added to the reaction mixture and extracted with ethyl acetate. The ethyl acetate layer was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolve in acetone (250 ml) and potassium carbonate (19.0 g) was added. This mixture was cooled to 0° C. and chloroacetyl chloride (21.9 ml) was added dropwise. After stirring for 1 hour, the reaction mixture was concentrated. Water was added to the residue, the residual crystals were filtered, washed with water and dissolved in ethyl acetate. This solution was washed with an aqueous saturated solution of sodium chloride, dried (MgSO4) and concentrated. The residue was dissolved in xylene (250 ml), and refluxed with separating water. After 2 hours, the solution was concentrated and the remaining crystals were washed with hexane to obtain 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (252 g, yield 51%) as pale-yellow crystals. m.p. 38-39° C.
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of benzamidoxime (0.77 g, 5.68 mmol) and triethylamine (0.95 mL, 0.82 mmol) in toluene (10 mL) was treated with 0.45 mL (5.65 mmol) of chloroacetyl chloride at room temperature for 30 min., refluxed for 18 hours, cooled to room temperature and concentrated in vacuo. The residue was diluted with water, and extracted with ethyl acetate. The organic extracts were then washed with water and dried with MgSO4. Concentration in vacuo gave an oil which was chromatographed on silica gel using ethyl acetate, hexanes (1.9), giving 0.24 of the title compound as a light yellow oil which solidified on standing. 1H NMR (250 MHz, CDCl3) δ 8.1 (m, 2H), 7.5 (m, 3H), 4.8 (s, 2H).
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
NP Rai, VK Narayanaswamy, T Govender… - European journal of …, 2010 - Elsevier
In the present investigation, a series of novel {5-chloro-2-[(3-(substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones (3a–i) have been synthesized from 5-(…
Number of citations: 78 www.sciencedirect.com
K Kucukoglu, M Tugrak, A Demirtas… - Pharmaceutical …, 2016 - Springer
This work was aimed at the synthesis and investigation of the cytotoxic activity of a series of Schiff bases having (4-substituted-benzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine …
Number of citations: 5 link.springer.com
AA Shetnev, EA Vasilieva, IK Proskurina… - Russian Journal of …, 2022 - Springer
A preparative procedure has been developed for the synthesis of a series of new medicinally relevant 3-aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles in 46–66% yields by alkylation of …
Number of citations: 3 link.springer.com
N Depa, H Erothu - Medicinal Chemistry Research, 2021 - Springer
The development of new antimicrobial drugs is most needed due to rapid growth in global antimicrobial resistance. Thus, in this context, a series of novel pyrazole/1,2,4-oxadiazole …
Number of citations: 5 link.springer.com
HB Wang, JH Chen, JT Wang - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
The title compound, C18H16N2O4, was synthesized by the reaction of methyl (2-hydroxyphenyl)acetate and 5-chloromethyl-3-phenyl-1,2,4-oxadiazole. In the crystal structure, there are …
Number of citations: 4 scripts.iucr.org
K Byrappa, KML Rai - researchgate.net
A series of novel 5-{[(1H-benzo [d] imidazol-2-yl) thio] methyl}-3-phenyl-1, 2, 4-oxadiazoles 5 (ai) were synthesized by condensing 5-(chloromethyl)-3-aryl-1, 2, 4-oxadiazole 3 (ac) and 2…
Number of citations: 0 www.researchgate.net
Y Dürüst, H Karakuş, M Kaiser, D Tasdemir - European journal of medicinal …, 2012 - Elsevier
1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds continue to gain interest in synthesis of chemical entities and exhibit various biological activities as anti-…
Number of citations: 102 www.sciencedirect.com
B Dhanalakshmi, BM Anil Kumar… - Journal of …, 2023 - Taylor & Francis
In our study, a series of novel 4-aminophenol benzamide-1,2,4-oxadiazole hybrid analogues have been designed and synthesized by condensing 4-hydroxyphenyl arylamides (3a–c) …
Number of citations: 3 www.tandfonline.com
J Cai, H Wei, KH Hong, X Wu, M Cao, X Zong… - European journal of …, 2015 - Elsevier
Using Entinostat as a lead compound, 2-aminobenzamide and hydroxamate derivatives have been designed and synthesized. The entire target compounds were investigated for their …
Number of citations: 58 www.sciencedirect.com
B Özer, Y Dürüst - Heterocyclic Communications, 2022 - degruyter.com
A series of benzo (dibenzo)dioxadiaza and triazamacrocyclic ether compounds carrying 1,2,4-oxadiazole group has been successfully synthesized through N-substitution with 3-p-…
Number of citations: 0 www.degruyter.com

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